molecular formula C15H18N2O2 B11077434 (Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone

(Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone

Cat. No.: B11077434
M. Wt: 258.32 g/mol
InChI Key: FZOWIQFVTYVUKI-UHFFFAOYSA-N
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Description

1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions: 1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: H₂O₂ in ethanol, KMnO₄ in aqueous solution.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE stands out due to its unique combination of an azepane ring and a benzoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

azepan-1-yl-(2-methyl-1,3-benzoxazol-7-yl)methanone

InChI

InChI=1S/C15H18N2O2/c1-11-16-13-8-6-7-12(14(13)19-11)15(18)17-9-4-2-3-5-10-17/h6-8H,2-5,9-10H2,1H3

InChI Key

FZOWIQFVTYVUKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)N3CCCCCC3

Origin of Product

United States

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